2-Chloronaphthalene-1-sulfonic acid

Regioselective sulfonation Halogenonaphthalene reactivity Aromatic substitution

2-Chloronaphthalene-1-sulfonic acid is the non-thermodynamic sulfonation isomer, requiring specialized synthesis that limits commercial availability. This scarcity creates procurement challenges for researchers needing the 2-chloro-1-sulfonic acid regioisomer for copper-catalyzed amination to 2-aminonaphthalene-1-sulfonic acid derivatives or conversion to 2-chloronaphthalene-1-sulfonyl chloride (CAS 89108-44-1) for sulfonamide SAR programs. BenchChem provides this specific isomer in stock with standard pack sizes of 5 g, 10 g, and 25 g, ensuring reliable access for medicinal chemistry and dye intermediate applications.

Molecular Formula C10H7ClO3S
Molecular Weight 242.68 g/mol
CAS No. 102879-06-1
Cat. No. B190238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloronaphthalene-1-sulfonic acid
CAS102879-06-1
Synonyms2-Chloronaphthalene-1-sulfonic acid
Molecular FormulaC10H7ClO3S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)Cl
InChIInChI=1S/C10H7ClO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,(H,12,13,14)
InChIKeyOUNFHIFSLHEIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloronaphthalene-1-sulfonic Acid: Technical Profile


2-Chloronaphthalene-1-sulfonic acid (C10H7ClO3S, MW 242.68 g/mol) is an aromatic sulfonic acid derivative of naphthalene bearing a chlorine atom at the 2-position and a sulfonic acid group at the 1-position [1]. This substitution pattern places the compound within the class of halogenated naphthalenesulfonic acids, which serve as key intermediates in dye and pigment synthesis, pharmaceutical building blocks, and organic transformations [2]. The compound is synthesized primarily via sulfonation of 2-chloronaphthalene or through regioselective halogenation/sulfonation sequences, with commercial availability typically limited to research-scale quantities from specialty chemical suppliers .

Compound Class Halogenated naphthalenesulfonic acid
Sourcing Specialty research intermediate; not a bulk commodity
Key Differentiator 2-chloro-1-sulfonic acid isomer; requires non-standard synthesis

2-Chloronaphthalene-1-sulfonic Acid: Isomer Specificity


Within the naphthalenesulfonic acid family, substitution pattern dictates both physicochemical properties and synthetic utility. The 2-chloro-1-sulfonic acid isomer differs fundamentally from the 5-chloro-1-sulfonic (CAS 89108-43-0), 6-chloro-2-sulfonic (CAS 88-58-4), and 8-chloro-1-sulfonic isomers in electronic distribution, steric accessibility, and downstream reactivity [1]. Direct sulfonation of 2-chloronaphthalene yields predominantly 8-sulfonic acid (85%) rather than the 1-sulfonic acid derivative [2], indicating that 2-chloronaphthalene-1-sulfonic acid is not the thermodynamically favored sulfonation product. This unfavorable regiochemical outcome necessitates specialized synthetic routes, contributing to the compound's relative scarcity and higher procurement cost compared to the more abundant 2-naphthalenesulfonic acid or 1-naphthalenesulfonic acid. The ortho relationship between the chloro and sulfonic acid groups introduces unique steric and electronic constraints that govern nucleophilic aromatic substitution kinetics and product distribution [3].

Isomer regiochemistry
8-Chloro-1-sulfonic acid, the major direct sulfonation product, may not replicate reactivity or downstream products of the 2-chloro-1-isomer.
Chloro leaving group
Unsubstituted naphthalene-1-sulfonic acid lacks chlorine for amination or sulfonyl chloride formation; synthetic utility differs fundamentally.
Substitution pattern shift
5- or 6-chloro isomers alter steric and electronic profiles, potentially yielding different sulfonamide SAR and dye chromophore properties.

2-Chloronaphthalene-1-sulfonic Acid: Differentiation Evidence


Sulfonation Regioselectivity Divergence

Direct sulfonation of 2-chloronaphthalene with SO3 in dichloromethane yields 85% 8-sulfonic acid (8-chloronaphthalene-1-sulfonic acid) and only 15% 4-sulfonic acid [1]. 2-Chloronaphthalene-1-sulfonic acid is notably absent from the initial monosulfonation product distribution [1]. This establishes that the target compound cannot be efficiently accessed via direct sulfonation of 2-chloronaphthalene, distinguishing it from 2-naphthalenesulfonic acid, which is the direct sulfonation product of naphthalene under thermodynamic control. The unfavorable regiochemistry necessitates alternative synthetic routes (e.g., chlorination of 1-naphthalenesulfonic acid or sulfonation under kinetic control conditions), which directly impacts procurement cost and availability.

Sulfonation Regioselectivity
Head-to-head
Target: not formed (0% yield)
Comparator: 8-isomer 85% yield
Δ >85% regioselectivity
Procurement requires non-standard synthesis; cost and lead time differ from major isomer.
SO₃ sulfonation in dichloromethane; literature conditions.
Regioselective sulfonation Halogenonaphthalene reactivity Aromatic substitution

Predicted pKa and Acidity Enhancement

2-Chloronaphthalene-1-sulfonic acid exhibits a predicted pKa of -1.31 ± 0.40 . In comparison, the unsubstituted naphthalene-1-sulfonic acid has a reported pKa of approximately -0.89 to -1.0 [1]. The electron-withdrawing inductive effect (-I) of the ortho-chloro substituent increases the acidity of the sulfonic acid group by stabilizing the conjugate base through enhanced charge delocalization. This 0.3-0.4 pKa unit shift translates to approximately 2× greater acid strength, which affects solubility profiles, salt formation equilibria, and compatibility with acid-sensitive reaction conditions.

Predicted pKa
Reported
pKa = -1.31 ± 0.40 (predicted)
Parent: naphthalene-1-sulfonic acid ≈ -0.89 to -1.0
~2× greater acidity; may influence salt formation and workup pH.
Predicted value; verify experimentally.
Acidity pKa Electron-withdrawing effects Physical organic chemistry

LogP: Moderate Lipophilicity vs Polysulfonated Analogs

2-Chloronaphthalene-1-sulfonic acid has a predicted XLogP3-AA value of 2.5 [1]. By comparison, naphthalene-1,5-disulfonic acid has a predicted LogP of approximately -0.2 to -0.5, and naphthalene-1,3,6-trisulfonic acid is even more hydrophilic with LogP < -2.0 [2]. The target compound's moderate lipophilicity—achieved by the single sulfonic acid group and the chloro substituent—places it in an intermediate partition range that enables both aqueous solubility (via the sulfonate anion) and organic phase partitioning (via the chloronaphthalene core). This property profile is distinct from both the highly water-soluble polysulfonated naphthalenes (used as dispersants and concrete additives) and the fully hydrophobic unsubstituted naphthalenes.

LogP (Lipophilicity)
Reported
XLogP3-AA = 2.5 (predicted)
Disulfonated analog: LogP ≈ -0.2 to -0.5
ΔLogP > 2.7 (>500× more lipophilic)
Moderate lipophilicity supports biphasic reaction media; polysulfonated analogs remain aqueous.
Predicted octanol-water partition; validate under specific solvent conditions.
Lipophilicity LogP Partition coefficient Chromatography

Molecular Weight and Isotopic Signature

2-Chloronaphthalene-1-sulfonic acid has a molecular weight of 242.68 g/mol and exact mass of 241.98044 Da [1]. This distinguishes it from: (1) unsubstituted naphthalene-1-sulfonic acid (MW 208.23 g/mol, ΔMW = 34.45 g/mol) [2]; (2) the dichloro analog (2-chloronaphthalene-1-sulfonyl chloride, MW 261.12 g/mol); (3) 2-bromonaphthalene-1-sulfonic acid (MW ≈ 287.13 g/mol, ΔMW = 44.45 g/mol) [3]; and (4) 2-fluoronaphthalene-1-sulfonic acid (MW ≈ 226.22 g/mol). The 34.45 Da mass increment relative to the unsubstituted parent enables unambiguous identification via LC-MS and HRMS in complex reaction mixtures, while the distinct isotopic pattern of chlorine (M:M+2 ≈ 3:1 ratio) provides additional confirmatory evidence.

MW & Isotopic Signature
Class-level
MW 242.68 g/mol; Exact Mass 241.98044 Da
Cl pattern M:M+2 ≈ 3:1
Parent: naphthalene-1-sulfonic acid MW 208.23
34.45 Da mass shift and Cl isotope pattern enable unambiguous LC-MS identity confirmation.
Mass spectrometry LC-MS Quality control Molecular characterization

Density and Polar Surface Area Comparison

2-Chloronaphthalene-1-sulfonic acid has a predicted density of 1.533 ± 0.06 g/cm³ and a topological polar surface area (TPSA) of 62.8 Ų [1]. For comparison, naphthalene-1-sulfonic acid (unsubstituted) has a TPSA of 62.8 Ų (identical) but lower density (~1.4 g/cm³), while 5-chloronaphthalene-1-sulfonic acid has a similar TPSA but distinct spatial orientation of the chloro substituent . The higher density relative to unsubstituted analogs reflects the increased molecular weight contribution of chlorine without commensurate volume expansion, resulting in more efficient crystal packing. This property influences bulk handling characteristics, solubility behavior in different solvent systems, and solid-state stability.

Density & TPSA
Data to verify
Density: 1.533 ± 0.06 g/cm³ (predicted)
TPSA: 62.8 Ų (identical to parent)
Parent density: ~1.4 g/cm³
~9% higher density may affect bulk handling; similar TPSA suggests comparable aqueous solubility trends.
Predicted density; confirm with experimental measurement if critical.
Physical properties Density Polar surface area Formulation

2-Chloronaphthalene-1-sulfonic Acid: Applications


Naphthylamine Sulfonic Acid Synthesis

The chloro substituent at the 2-position of 2-chloronaphthalene-1-sulfonic acid serves as a leaving group in copper-catalyzed amination reactions with ammonia or amines, enabling the synthesis of 2-aminonaphthalene-1-sulfonic acid derivatives [1]. This transformation is central to the production of dye intermediates where the amino group provides a site for subsequent diazotization and coupling. The ortho-relationship between chloro and sulfonic acid groups creates unique steric constraints that influence the regioselectivity of nucleophilic attack, distinguishing this isomer from 4-, 5-, 6-, or 8-chloronaphthalenesulfonic acids [2]. Procurement of this specific isomer is essential when the desired downstream product requires the 2-amino-1-sulfonic acid substitution pattern.

Sulfonyl Chloride Precursor for Sulfonamides

2-Chloronaphthalene-1-sulfonic acid is readily converted to the corresponding sulfonyl chloride via reaction with thionyl chloride or phosphorus pentachloride [3]. The resulting 2-chloronaphthalene-1-sulfonyl chloride (CAS 89108-44-1) serves as an electrophilic sulfonylating agent for the preparation of sulfonamide-containing pharmaceutical candidates, agrochemicals, and functional materials [4]. The distinct substitution pattern (2-chloro, 1-sulfonyl) yields sulfonamides with specific steric and electronic profiles that differ from those derived from 2-naphthalenesulfonyl chloride (2-position sulfonyl, no chloro) or 5-chloronaphthalene-1-sulfonyl chloride. This compound is appropriate for medicinal chemistry programs exploring structure-activity relationships where naphthalene sulfonamide scaffolds are under investigation.

Dye and Pigment Intermediate

Chloronaphthalenesulfonic acids constitute an important class of intermediates for azo dyes and pigments, where the sulfonic acid group provides water solubility and the chloro substituent modulates color properties through electronic effects and serves as a latent site for further functionalization [5]. The 2-chloro-1-sulfonic acid isomer yields dye chromophores with specific absorption maxima and fastness properties that differ from those prepared using alternative chloronaphthalenesulfonic acid isomers. The predicted pKa of -1.31 ensures complete deprotonation under typical dye bath conditions (pH 4-10), while the moderate LogP of 2.5 facilitates controlled substantivity to textile substrates .

Phase-Transfer Catalysis and Biphasic Reactions

The balanced hydrophilic-lipophilic profile of 2-chloronaphthalene-1-sulfonic acid (LogP = 2.5, TPSA = 62.8 Ų) makes it a candidate for applications requiring partitioning between aqueous and organic phases [6]. Unlike highly water-soluble naphthalene di- and tri-sulfonic acids (LogP < -0.2) which remain exclusively in aqueous media, this monochloro-monosulfonic acid derivative can function as a phase-transfer catalyst or reactive intermediate in biphasic reaction systems. The sulfonic acid group can be exploited as an ion-pairing site or converted to the sulfonate salt for improved water solubility, while the chloronaphthalene core retains affinity for organic solvents.

Application
Selection Property
Validation Focus
Naphthylamine sulfonic acid synthesis
2-chloro leaving group for amination
Amination regioselectivity and 2-amino-1-sulfonic acid pattern confirmation
Sulfonyl chloride precursor for sulfonamides
Sulfonyl chloride formation compatibility
Sulfonamide scaffold identity and SAR profiling
Dye and pigment intermediate
Isomer-specific chromophore profile
Absorption maxima and fastness properties under dye bath conditions
Phase-transfer catalysis and biphasic reactions
Balanced hydrophilic-lipophilic profile
Partitioning behavior in aqueous-organic biphasic systems

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